molecular formula C18H16N4O3 B2569441 3-cinnamyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899967-05-6

3-cinnamyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2569441
CAS RN: 899967-05-6
M. Wt: 336.351
InChI Key: WKARHPGOZZTELB-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of 2,3-dihydroquinazolin-4(1H)-ones involves the condensation of an aldehyde or ketone with 2-aminobenzoic acid . Another example is the synthesis of 2-(2’-Cinnamyl-1’,3’-oxazolyl)-1,3-dithiolane, which involves the reaction of 2-cinnamyl-1,3-oxazole-4-carboxaldehyde with ethanedithiol in the presence of boron trifluoride etherate .

Scientific Research Applications

Biological Screening and DNA Nuclease Activity

Purine derivatives, including those synthesized from Knoevenagel condensate Schiff bases, show significant biological activities. These compounds, through their stable complexes with transition metal ions like Cu(II), Co(II), Ni(II), and Zn(II), demonstrate a high affinity for calf thymus DNA via intercalation mode. Such interactions suggest their potential in antimicrobial applications and as agents for DNA cleavage, highlighting the role of purine derivatives in exploring new therapeutic agents (Pandiyan & Raman, 2016).

Anticancer, Anti-HIV-1, and Antimicrobial Activities

Research on tricyclic triazino and triazolo[4,3-e]purine derivatives has shown these compounds to have considerable anticancer, anti-HIV-1, and antimicrobial properties. The synthesis and in vitro screening of these compounds provide insights into their potential as therapeutic agents, indicating the diversity of purine-based structures in medicinal chemistry applications (Ashour et al., 2012).

Antioxidant Activity and DNA Cleavage

Coumarin-purine hybrids have been synthesized and evaluated for their antioxidant activity and ability to cleave DNA. These studies demonstrate the potential of purine derivatives in contributing to antioxidant therapies and as tools in biotechnology for manipulating nucleic acids (Mangasuli et al., 2019).

Antiasthmatic Agents

Xanthene derivatives, incorporating purine moieties, have been developed for their potential as antiasthmatic agents. This research underlines the versatility of purine structures in addressing a wide range of physiological targets and diseases, emphasizing the compound's relevance in respiratory therapies (Bhatia et al., 2016).

properties

IUPAC Name

4,7-dimethyl-2-[(E)-3-phenylprop-2-enyl]purino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-12-11-22-14-15(19-17(22)25-12)20(2)18(24)21(16(14)23)10-6-9-13-7-4-3-5-8-13/h3-9,11H,10H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKARHPGOZZTELB-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC=CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)C/C=C/C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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